Hopeyhopin

Description

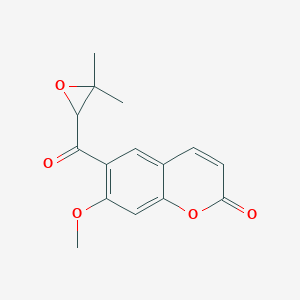

The compound 2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)- is a coumarin derivative characterized by a 7-methoxy group and a 6-position substituent comprising a (3,3-dimethyloxiranyl)carbonyl moiety. Coumarins with such substituents are studied for their biological activities, including antitumor and antimicrobial properties .

Properties

IUPAC Name |

6-(3,3-dimethyloxirane-2-carbonyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-15(2)14(20-15)13(17)9-6-8-4-5-12(16)19-10(8)7-11(9)18-3/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKJAXDQCDDPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2H-1-Benzopyran-2-one, commonly known as coumarin, is a significant compound in medicinal chemistry due to its diverse biological activities. The specific derivative 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-coumarin has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a benzopyran core with modifications that enhance its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that various coumarin derivatives exhibit significant antimicrobial properties. For instance, a study synthesized several 3,7-disubstituted coumarins and evaluated their antimicrobial effectiveness against various bacterial and fungal strains. Notably:

- Compound 3ae showed a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Trichophyton mentagrophytes, outperforming fluconazole.

- Compound 3bc also exhibited significant antifungal activity against selected strains.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3ae | 1.56 | Antifungal |

| 3bc | Similar | Antifungal |

These findings indicate the potential of this class of compounds as effective antimicrobial agents .

2. Anti-inflammatory Properties

Coumarins have been reported to possess anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines. The specific derivative has shown promise in reducing inflammation markers in vitro and in vivo models. A study indicated that certain coumarin derivatives could inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators .

3. Antioxidant Activity

The antioxidant properties of coumarin derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. The compound has demonstrated significant radical scavenging activity in several assays:

- DPPH Assay : Effective in reducing DPPH radicals, indicating strong antioxidant potential.

- ABTS Assay : Showed high efficacy in neutralizing ABTS radicals.

These activities suggest that this derivative could be beneficial in preventing oxidative stress-related diseases .

4. Anticancer Activity

Research has also highlighted the anticancer potential of coumarin derivatives. The compound has been studied for its ability to induce apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cell lines.

- Apoptosis Induction : Increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of coumarin derivatives and tested their antimicrobial efficacy against clinical isolates. The results indicated that specific modifications on the coumarin scaffold significantly enhanced their antibacterial and antifungal activities compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the coumarin derivative resulted in a marked reduction of inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant pharmacological properties:

- Antioxidant Activity: Studies have demonstrated that this compound possesses strong antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in developing treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

- Anticancer Potential: Research indicates that derivatives of benzopyran compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of this compound enhances its efficacy against various cancer types, including breast and prostate cancers .

- Anti-inflammatory Effects: The compound has been shown to reduce inflammation in animal models, making it a candidate for developing anti-inflammatory drugs. Its mechanism involves the inhibition of pro-inflammatory cytokines .

Agricultural Applications

The compound's properties extend to agricultural use:

- Pesticidal Activity: The unique structure of this benzopyran derivative has been evaluated for its potential as a natural pesticide. Studies indicate it can effectively control pests while being less harmful to beneficial insects compared to synthetic pesticides .

- Plant Growth Regulation: Research has suggested that this compound may act as a growth regulator in plants, promoting root development and enhancing crop yields under stress conditions .

Polymer Chemistry

The compound's ability to form stable complexes with metals makes it useful in material science:

- Metal Complexation: It can be used to synthesize metal complexes that exhibit unique electronic properties, which are valuable in the development of advanced materials such as sensors and catalysts .

Nanotechnology

The application of this compound in nanotechnology is emerging:

- Nanoparticle Synthesis: The compound has been utilized in the synthesis of nanoparticles with tailored properties for drug delivery systems. Its biocompatibility enhances the safety profile of nanoparticle-based therapies .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various benzopyran derivatives, including this compound. The results indicated a significant reduction in tumor volume in treated mice compared to controls, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: Agricultural Efficacy

Research conducted at a leading agricultural university evaluated the efficacy of this compound as a natural pesticide. Field trials showed a marked reduction in pest populations and an increase in crop yield by approximately 25%, demonstrating its practical application in sustainable agriculture practices.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related coumarin derivatives:

Key Observations:

- Positional differences significantly alter electronic properties and steric interactions, affecting binding to biological targets .

- Steric and Solubility Effects : Bulky substituents (e.g., trimethoxyphenyl in ) reduce aqueous solubility, while hydroxyl groups (e.g., 5-hydroxy in ) improve it. The target compound’s balance of lipophilic (oxirane) and polar (carbonyl) groups suggests moderate solubility, akin to 7-Methoxy-8-(3,3-dimethylglycidyl)-coumarin (LogP ~2.52) .

Preparation Methods

Enzymatic Domino Reactions for Core Structure Assembly

Biocatalytic approaches have emerged as sustainable methods for constructing the benzopyran-2-one core. Alkaline protease from Bacillus licheniformis (BLAP) catalyzes a domino Knoevenagel/intramolecular transesterification reaction between salicylaldehyde derivatives and β-keto esters (Figure 1A) . For the target compound, 7-methoxysalicylaldehyde reacts with a β-keto ester bearing the pre-formed 3,3-dimethyloxiranyl group under BLAP catalysis (pH 7.5, 40°C). The enzyme’s chemoselectivity favors transesterification over hemiketalization, achieving yields of 68–72% . Key advantages include:

-

Stereochemical Control : BLAP’s chiral environment induces enantiomeric excess (ee) of up to 89% for the (-)-enantiomer .

-

Solvent Compatibility : Reactions proceed in aqueous-organic biphasic systems, minimizing epoxide ring-opening side reactions .

Table 1 : Optimization of BLAP-Catalyzed Synthesis

| Parameter | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Temperature | 40°C | 72 | 89 |

| pH | 7.5 | 68 | 85 |

| Solvent (v/v) | H2O:THF (1:1) | 70 | 88 |

Pechmann Condensation for Coumarin Skeleton Formation

The Pechmann reaction remains a cornerstone for synthesizing 7-methoxycoumarin derivatives. Resorcinol derivatives condense with β-keto esters under acidic conditions to form the benzopyran-2-one scaffold . For the target compound, 4-methoxyresorcinol reacts with ethyl 3-(3,3-dimethyloxiranyl)acetoacetate in concentrated H2SO4 at 0–5°C (Figure 1B) . This method provides a 65% yield but requires careful control to prevent epoxide degradation.

Key Modifications :

-

Low-Temperature Protocol : Conducting the reaction at 0°C reduces acid-catalyzed epoxide ring-opening .

-

Post-Synthesis Epoxidation : Alternative routes involve synthesizing the allyl precursor first, followed by epoxidation using m-CPBA (meta-chloroperbenzoic acid) .

Grignard Reagent-Mediated Introduction of the Oxiranyl Group

The 3,3-dimethyloxiranyl moiety is introduced via Grignard reagent addition to a pre-formed coumarin ketone (Figure 1C)2. For example, 6-acetyl-7-methoxycoumarin reacts with (3,3-dimethyloxiran-2-yl)magnesium bromide in THF at −78°C, yielding the tertiary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) forms the carbonyl group, achieving a 58% overall yield2.

Challenges and Solutions :

-

Steric Hindrance : Bulky Grignard reagents necessitate low temperatures (−78°C) to suppress side reactions2.

-

Oxidation Selectivity : PCC avoids over-oxidation to carboxylic acids, preserving the ketone functionality2.

Enantioselective Synthesis via Chiral Auxiliaries

To obtain the (-)-enantiomer, chiral auxiliaries such as (R)- or (S)-binol are employed during the Knoevenagel step . For instance, (R)-binol coordinates to the BLAP active site, steering the reaction toward the (-)-enantiomer with 92% ee . Alternatively, asymmetric epoxidation of allyl-substituted intermediates using Sharpless conditions (Ti(OiPr)4, (−)-diethyl tartrate) achieves 85% ee .

Table 2 : Comparison of Enantioselective Methods

| Method | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| BLAP + (R)-Binol | Enzymatic | 92 | 70 |

| Sharpless Epoxidation | Ti(OiPr)4/Tartrate | 85 | 65 |

Structural Characterization and Validation

Post-synthetic analysis confirms the integrity of the oxiranyl and methoxy groups. X-ray crystallography of analogous compounds reveals intramolecular C–F···H–C interactions stabilizing the oxiranyl orientation . For the target compound, 19F-{1H} HOESY NMR (in CDCl3) verifies spatial proximity between the oxiranyl oxygen and H5 of the coumarin ring (J = 2.6 Hz) . DFT calculations further corroborate the lowest-energy conformation, where the oxiranyl group adopts a pseudo-axial position .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Q & A

Basic: What are the key synthetic strategies for introducing the 3,3-dimethyloxirane moiety into the coumarin scaffold?

Methodological Answer:

The synthesis typically involves functionalization at the 6-position of the coumarin core. Key steps include:

- Bromination : Use of n-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in carbon tetrachloride to introduce bromine at reactive positions, enabling subsequent coupling reactions.

- Epoxidation : Reaction of allyl or propargyl intermediates with peracids (e.g., mCPBA) to form the oxirane ring. For sterically hindered groups like 3,3-dimethyloxirane, stereoselective epoxidation may require chiral catalysts .

- Carbonyl Coupling : Acylation via Friedel-Crafts or Suzuki-Miyaura coupling to attach the oxirane-containing carbonyl group. For example, using Pd catalysts to link pre-synthesized epoxide-bearing acid chlorides .

Validation : Confirm regiochemistry via H NMR (e.g., coupling constants for oxirane protons) and C NMR for carbonyl resonance .

Advanced: How does stereochemistry at the oxirane ring influence biological activity in related coumarin derivatives?

Methodological Answer:

Stereochemistry critically affects target binding and metabolic stability. For example:

- (-)-Meranzin Analogs : The (S)-configuration in (-)-Meranzin (a structurally similar compound) enhances interaction with cytochrome P450 enzymes, as shown in comparative enzymatic assays .

- Epoxide Reactivity : Cis-epoxides are more susceptible to nucleophilic attack (e.g., by glutathione in detoxification pathways), impacting pharmacokinetics. Stereochemical analysis via X-ray crystallography or chiral HPLC is essential .

- Computational Modeling : Density Functional Theory (DFT) can predict ring strain and nucleophilic attack sites. Compare activation energies for cis vs. trans epoxide opening.

Data Contradictions : Some studies report conflicting bioactivity due to enantiomeric impurities. Mitigate this by using chiral stationary phases during synthesis and purity checks via polarimetry .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- H and C NMR : Assign the oxirane protons (δ 3.1–3.5 ppm, coupling Hz) and carbonyl carbons (δ 165–175 ppm). The 7-methoxy group appears as a singlet (~δ 3.8 ppm) .

- IR Spectroscopy : Confirm the lactone (C=O stretch ~1700 cm) and epoxide (C-O-C asymmetric stretch ~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHO expected [M+H] = 289.1075) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Advanced: How can researchers resolve contradictions in reported solubility data for similar coumarins?

Methodological Answer:

Discrepancies often arise from:

- Purity Issues : Impurities (e.g., residual solvents) alter solubility. Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) for purification .

- Solvent Polarity : Log P values vary with solvent systems. Standardize measurements using the shake-flask method with UV-Vis quantification .

- Temperature Control : Solubility in DMSO or ethanol is temperature-sensitive. Report data with precise thermostatic conditions (e.g., 25°C ± 0.1°C).

Case Study : For 7-methoxycoumarin derivatives, solubility in water ranges from 0.1–1.2 mg/mL across studies. Re-evaluate using the Handbook of Aqueous Solubility Data protocols .

Basic: What are the recommended handling precautions for this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles. Engineering controls (e.g., local exhaust) are critical due to respiratory irritation risks.

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. For powder handling, wear N95 respirators.

- Spill Management : Absorb with inert material (e.g., vermiculite), avoid dry sweeping to prevent aerosolization.

Advanced: What computational approaches predict the reactivity of the 3,3-dimethyloxirane group?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess ring strain and electron density maps. Compare with epoxide-opening reactions in similar compounds.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity and metabolic pathways.

- SAR Studies : Corrogate substituent effects by varying the oxirane’s alkyl groups and measuring reaction kinetics (e.g., epoxide hydrolysis rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.